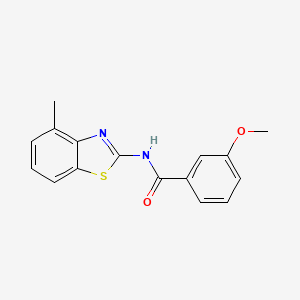

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

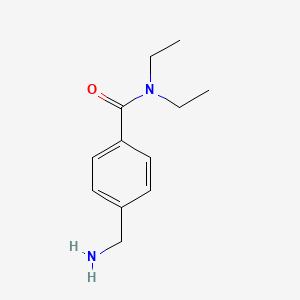

“3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamide derivatives can be synthesized from benzoic acid or its derivatives . Benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a carbonyl group (C=O) and an amide group (NH2), while the benzothiazole moiety would contribute a sulfur and nitrogen in the ring structure .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group in the benzamide moiety could undergo hydrolysis, and the benzothiazole moiety could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Aplicaciones Científicas De Investigación

Antihyperglycemic Potential

A study by Nomura et al. (1999) focused on a series of benzamide derivatives, including 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, for their potential as antidiabetic agents. Their research led to the identification of a compound, KRP-297, that emerged as a promising drug candidate for diabetes mellitus treatment (Nomura et al., 1999).

Antimicrobial Activity

Badne et al. (2011) investigated the antimicrobial properties of derivatives of this compound. Their research concluded that these compounds demonstrated notable antimicrobial activity (Badne et al., 2011).

Role in Supramolecular Gelation

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. They found that some derivatives, including 3-methyl-N-(thiazol-2-yl) benzamide, displayed good stability and low minimum gelator concentration in certain solvents, indicating their potential use in the field of crystal engineering and material science (Yadav & Ballabh, 2020).

Photoisomerization Research

Elghamry et al. (2007) explored the photoconversion of various benzothiazine derivatives. Their findings contribute to understanding the chemical properties and reactions of these compounds under specific conditions, such as exposure to ultraviolet light (Elghamry et al., 2007).

Neuroleptic Activity

Research by Iwanami et al. (1981) included a study of benzamides as potential neuroleptics. They evaluated various derivatives, including those related to this compound, for their effects on behavior and potential as treatments for psychosis (Iwanami et al., 1981).

Liquid Crystal Research

Ha et al. (2010) synthesized a series of benzothiazole-based liquid crystals, investigating their mesomorphic properties. This research is significant for the development of new materials in displays and other liquid crystal applications (Ha et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-3-8-13-14(10)17-16(21-13)18-15(19)11-6-4-7-12(9-11)20-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBYFPKAZZDLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)